molecular formula C9H10Cl2O2S B2389866 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride CAS No. 1783357-34-5

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride

Cat. No.: B2389866
CAS No.: 1783357-34-5
M. Wt: 253.14
InChI Key: NSRXBNMTRVTHNY-UHFFFAOYSA-N
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Description

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride: is a chemical compound with the molecular formula C₉H₁₀Cl₂O₂S and a molecular weight of 253.14 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride typically involves the chlorination of 4-propan-2-ylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Major Products:

  • The major products formed from nucleophilic substitution reactions include sulfonamides, sulfonate esters, and sulfonothioates .

Scientific Research Applications

Chemistry:

    Reagent in Organic Synthesis:

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form stable sulfonamide linkages.

Industry:

    Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl chloride groups, which can further react to form sulfonated polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride primarily involves nucleophilic substitution reactions. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate products .

Comparison with Similar Compounds

    3-Chloro-4-propan-2-yloxybenzenesulfonyl chloride: This compound has a similar structure but contains an oxygen atom in place of the isopropyl group.

    4-Chlorobenzenesulfonyl chloride: This compound lacks the isopropyl group and has a simpler structure.

Uniqueness:

    3-Chloro-4-propan-2-ylbenzenesulfonyl chloride: is unique due to the presence of both the chlorine and isopropyl groups, which confer specific reactivity and steric properties that are advantageous in certain synthetic applications.

Properties

IUPAC Name

3-chloro-4-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRXBNMTRVTHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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